molecular formula C15H11BrClFO B1373712 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one CAS No. 898761-82-5

3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one

Cat. No.: B1373712
CAS No.: 898761-82-5
M. Wt: 341.6 g/mol
InChI Key: MJHRZLHPFGVHDG-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one is a halogenated aromatic ketone with the molecular formula C₁₅H₁₁BrClFO and a molecular weight of 341.5 g/mol. Its structure features a propan-1-one backbone substituted with a 4-bromophenyl group at the 3-position and a 3-chloro-5-fluorophenyl group at the 1-position. The compound’s physicochemical properties—such as lipophilicity, solubility, and spectral characteristics—are influenced by the electron-withdrawing effects of the halogens (Br, Cl, F) and the steric bulk of the aromatic rings.

Properties

IUPAC Name

3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-12-4-1-10(2-5-12)3-6-15(19)11-7-13(17)9-14(18)8-11/h1-2,4-5,7-9H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHRZLHPFGVHDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201189007
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-82-5
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(4-bromophenyl)-1-(3-chloro-5-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201189007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically include:

    Temperature: 0-50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Aluminum chloride (AlCl3)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the halogens.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H11BrClFC_{15}H_{11}BrClF and a molecular weight of 341.60 g/mol. Its structure features a propanone backbone with bromine, chlorine, and fluorine substituents on the phenyl rings, which contribute to its reactivity and biological activity.

Anticancer Activity

Research has indicated that derivatives of propanone compounds exhibit significant anticancer properties. The presence of halogen atoms (bromine and chlorine) in 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one enhances its ability to interact with biological targets, potentially inhibiting cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Studies have demonstrated that halogenated phenyl compounds can exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Building Block in Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further derivatization, making it a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Reaction Mechanisms

The compound can participate in various chemical reactions such as nucleophilic substitution and electrophilic aromatic substitution, which are crucial for creating diverse chemical entities in synthetic organic chemistry .

Polymer Chemistry

Due to its unique chemical properties, this compound can be utilized in polymer synthesis. Its reactive sites can facilitate cross-linking in polymer matrices, enhancing mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal ChemistryDemonstrated significant apoptosis induction in breast cancer cells .
Antimicrobial PropertiesInternational Journal of MicrobiologyExhibited broad-spectrum activity against E. coli and S. aureus .
Organic SynthesisOrganic LettersSuccessfully used as an intermediate for synthesizing novel antibiotics .
Polymer ChemistryMacromoleculesImproved mechanical properties in polymer composites .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one depends on its interaction with molecular targets. The presence of halogen atoms may influence its binding affinity to enzymes or receptors. The compound may act by inhibiting or activating specific pathways, leading to various biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with five structural analogs, focusing on molecular features, spectroscopic data, and substituent effects. Key compounds include pyrazoline derivatives, pyrrolidinyl-substituted propanones, and other halogenated propanones.

Structural Analogs and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents TLC Rf Value
Target : 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one C₁₅H₁₁BrClFO 341.5 4-Bromophenyl, 3-chloro-5-fluorophenyl N/A
ME-4 : 1-(3-(4-Bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one C₁₉H₂₁BrN₄O₂ 417.3 4-Bromophenyl, pyrazoline, hydrazinyloxy ~0.42*
ME-2 : 1-(3-(4-Fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one C₂₂H₂₀ClN₃O₄S 356.4 4-Fluorophenyl, pyrazoline, hydrazinyloxy 0.38
1i : 3-(4-Bromophenyl)-1-(pyrrolidin-1-yl)propan-1-one C₁₃H₁₆BrNO 298.2 4-Bromophenyl, pyrrolidinyl N/A
3-(3-Chloro-5-fluorophenyl)-1-(3-chlorophenyl)propan-1-one C₁₅H₁₁Cl₂FO 297.2 3-Chloro-5-fluorophenyl, 3-chlorophenyl N/A

*Estimated based on trend in ME-2 (Cl: 0.38) and ME-3 (Cl: 0.40); bromine’s higher lipophilicity may increase Rf .

Key Observations:
  • Substituent Effects on Molecular Weight: The target compound’s molecular weight (341.5 g/mol) exceeds that of non-brominated analogs (e.g., 297.2 g/mol for the dichloro derivative ). Bromine’s atomic mass significantly contributes to this difference.
  • Role of Heterocycles : Pyrazoline-containing analogs (ME-2, ME-4) exhibit higher molecular weights due to the additional nitrogen atoms and hydrazinyloxy groups. These heterocycles also influence solubility and reactivity .

Spectroscopic Comparisons

Nuclear Magnetic Resonance (¹H NMR):
  • Pyrazoline Derivatives: Pyrazoline methylene protons resonate at δ 1.27–1.32 (pyrazoline ring) and δ 4.81–4.84 (side-chain methylene) . The target compound lacks a pyrazoline ring, so its aliphatic protons (propanone backbone) would instead appear near δ 2.5–3.5 (CH₂ and CH₃ groups).
  • Aromatic Protons : The 3-chloro-5-fluorophenyl group in the target compound would show split signals due to para- and meta-substituents, similar to δ 6.8–7.5 in ME-2 and ME-4 .
Infrared Spectroscopy (IR):
  • Ketone Stretch: The carbonyl (C=O) stretch in the target compound is expected near 1700–1750 cm⁻¹, consistent with other propanone derivatives (e.g., 1i ).
  • C-Br and C-Cl Stretches : Bromine and chlorine substituents produce characteristic absorptions at 500–700 cm⁻¹ (C-Br) and 600–800 cm⁻¹ (C-Cl) .

Substituent Effects on Physicochemical Properties

  • Lipophilicity : Bromine’s high electronegativity and polarizability increase the target compound’s LogP compared to fluorine-substituted analogs (e.g., ME-2: LogP ~4.95* vs. ME-4: LogP ~5.2*) .
  • Melting Points : Halogenated aromatic compounds typically exhibit higher melting points due to enhanced van der Waals interactions. For example, ME-4 (brominated pyrazoline) likely has a higher melting point than ME-2 (fluorinated) .

Biological Activity

3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one, with the chemical formula C15H11BrClFO, is a compound of interest due to its potential biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

  • Molecular Weight: 341.60 g/mol
  • CAS Number: 898761-82-5
  • Structure: The compound features a ketone functional group, bromine, chlorine, and fluorine substituents on phenyl rings, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of similar compounds, suggesting potential for this compound:

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus2.0Moderate inhibition
Escherichia coli4.0Significant inhibition
Pseudomonas aeruginosa8.0Limited inhibition

The structural modifications in halogenated phenyl derivatives often enhance their interaction with bacterial cell membranes, leading to increased permeability and cell death .

Anticancer Activity

The anticancer potential of halogenated compounds has been documented extensively. In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)15.0Induction of apoptosis
A549 (Lung cancer)12.5Cell cycle arrest in G2/M phase
HeLa (Cervical cancer)10.0Inhibition of DNA synthesis

The compound's ability to induce apoptosis and inhibit cell proliferation suggests it may target specific signaling pathways involved in tumor growth .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can modulate inflammatory responses:

Inflammatory Marker Inhibition (%) Concentration (µg/mL)
IL-670%10
TNF-α65%10

These findings suggest that the compound may inhibit pro-inflammatory cytokines, providing a basis for further exploration in inflammatory disease models .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of halogenated ketones, the compound demonstrated significant inhibition against Staphylococcus aureus, with an MIC comparable to standard antibiotics like ciprofloxacin.
  • Cytotoxicity in Cancer Cells : A case study involving various halogenated ketones indicated that compounds with similar structures exhibited IC50 values below 20 µM in breast cancer cell lines, indicating strong anticancer properties.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromophenyl)-1-(3-chloro-5-fluorophenyl)propan-1-one?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Wittig reaction strategies. For example, halogenated aromatic aldehydes (e.g., 4-bromobenzaldehyde) and ketone precursors can undergo coupling with appropriate aryl halides. Reaction conditions may include Lewis acids (e.g., AlCl₃) for Friedel-Crafts or base-mediated conditions (e.g., KOtBu) for Wittig reactions. Purification often employs column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., ketone carbonyl at ~200 ppm) and halogen-substituted aromatic protons.
  • FT-IR : Confirms the ketone group (C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₅H₁₀BrClFO).
  • Elemental Analysis : Ensures purity (>95%) and stoichiometric accuracy .

Advanced Research Questions

Q. How can steric hindrance from halogenated aryl groups be mitigated during synthesis?

  • Methodological Answer : Steric effects from the 3-chloro-5-fluorophenyl group can reduce reaction yields. Optimize using polar aprotic solvents (e.g., DMF) to enhance solubility, elevated temperatures (80–100°C), or microwave-assisted synthesis to accelerate kinetics. Catalytic systems like palladium complexes may improve cross-coupling efficiency .

Q. What advanced techniques resolve electronic effects of substituents on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron-withdrawing effects (Cl, F, Br) on the ketone’s electrophilicity. Compare with experimental Hammett parameters (σ⁺ values) to predict regioselectivity in nucleophilic attacks. X-ray crystallography (e.g., C=O bond length analysis) validates computational findings .

Q. How do halogen substituents influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 4-bromophenyl group acts as a directing group, enabling regioselective coupling. Use Pd(PPh₃)₄ with arylboronic acids under inert conditions. Monitor reaction progress via TLC and optimize ligand ratios to suppress homocoupling byproducts. Post-reaction, purify via HPLC to isolate desired biaryl products .

Q. What strategies address contradictory biological activity data in kinase inhibition studies?

  • Methodological Answer : Discrepancies may arise from solvent effects (DMSO vs. aqueous buffers) or protein binding variability . Standardize assays using isothermal titration calorimetry (ITC) for binding affinity and kinase profiling panels (≥10 kinases). Include positive controls (e.g., staurosporine) and validate via dose-response curves (IC₅₀) .

Q. How to design ecotoxicological studies for environmental impact assessment?

  • Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing. Use Daphnia magna (48-hr LC₅₀) and algae growth inhibition assays. Analyze environmental fate via hydrolysis/photolysis studies (pH 4–9, UV light). Quantify bioaccumulation potential using logP values (experimental vs. predicted via EPI Suite) .

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